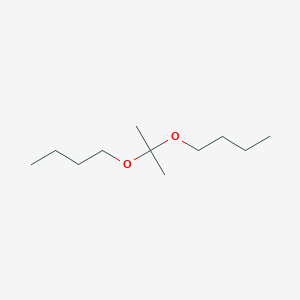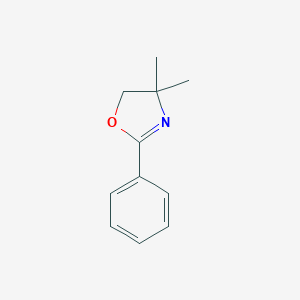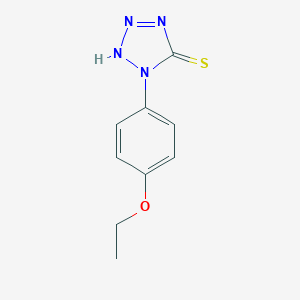
4,4'-Diisopropylbiphenyl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful consideration of the steric and electronic effects of substituents. For example, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine involves a two-stage process via a pyrylium salt, highlighting the importance of protecting groups and the influence of substituents on reactivity . Similarly, the synthesis of amino acid adducts of 4,4'-methylenediphenyl diisocyanate (MDI) demonstrates the reactivity of the isocyanate group and the need for specific conditions to achieve the desired adducts .
Molecular Structure Analysis
The molecular structure of biphenyl compounds can be significantly affected by the presence of isopropyl groups. For instance, the crystal and molecular structure of 4,4'-dinitrodiphenyl shows that the benzene rings are twisted relative to each other, which could be influenced by substituents like isopropyl groups . The structure of 4-isopropylidene-2,5,5-triphenyl-1,3-dioxa-4-azonia-2-bora-5-boratacyclopentane also reveals a nearly planar five-membered ring, indicating how substituents can impact the overall geometry of the molecule .
Chemical Reactions Analysis
The reactivity of biphenyl compounds with isopropyl substituents can be diverse. For example, the conjugate addition of lithiated compounds to cinnamoyl derivatives shows how the presence of isopropyl groups can influence the selectivity and outcome of chemical reactions . The formation of albumin adducts with MDI also illustrates the potential for these compounds to participate in bioconjugation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-Diisopropylbiphenyl can be inferred from related compounds. The infrared spectrum of 4,4'-methylene diphenyl diisocyanate provides insights into the vibrational properties that could be expected for similar biphenyl compounds . The energetic, structural, and vibrational properties of MDI are also relevant, as they highlight the molecule's softness against geometry transformations and its potential for forming covalent bonds .
Wissenschaftliche Forschungsanwendungen
1. Catalytic Oxidation
- Summary of Application : 4,4’-Diisopropylbiphenyl is used in the study of oxidation processes with oxygen in the presence of a catalyst composed of copper(II) chloride and tetrabutylammonium bromide .
- Methods of Application : The oxidation process involves the use of oxygen in the liquid phase as one step in the synthesis of hydroxyaromatic compounds and acetone .
- Results or Outcomes : It was found that, in essence, only one isopropyl group undergoes oxidation, and obtained mixtures contained mainly peroxide, alcohol, ketone and only small amounts of hydroperoxide .
2. Isopropylation over H-mordenites
- Summary of Application : 4,4’-Diisopropylbiphenyl is used in the isopropylation of biphenyl and 3- and 4-isopropylbiphenyls over H-mordenites to elucidate the mechanism of shape-selective formation of 4,4’-diisopropylbiphenyl .
- Methods of Application : The isopropylation of biphenyl occurred predominantly to form 4-isopropylbiphenyl from biphenyl and 4,4’-diisopropylbiphenyl from 4-isopropylbiphenyl .
- Results or Outcomes : Selective formation of 4,4’-diisopropylbiphenyl was observed at low to moderate temperatures: 225–275 °C .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-propan-2-yl-4-(4-propan-2-ylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13(2)15-5-9-17(10-6-15)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEUMFZLNOCRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891217 | |
| Record name | 4,4'-Diisopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diisopropylbiphenyl | |
CAS RN |
18970-30-4 | |
| Record name | 4,4'-Diisopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018970304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diisopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR8G413L6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)



